molecular formula C23H15Cl3N2O3S B3036953 5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole CAS No. 400087-38-9

5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole

Cat. No. B3036953
CAS RN: 400087-38-9
M. Wt: 505.8 g/mol
InChI Key: DOHDUSDVEFHYNL-HAHDFKILSA-N
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Description

5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole is a useful research compound. Its molecular formula is C23H15Cl3N2O3S and its molecular weight is 505.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Docking Studies

  • Tetrazole derivatives, similar in structure to the compound , have been analyzed using X-ray crystallography, revealing details about their molecular arrangements and interactions. Such studies are crucial for understanding the orientation and interaction of molecules within active sites of enzymes like cyclooxygenase-2, providing insights into their potential inhibitory effects (Al-Hourani et al., 2015).

Synthesis and Structural Analysis

  • The synthesis of various heterocyclic compounds, including those containing chlorophenyl groups, is a significant area of research. These compounds are often analyzed for their molecular structure, which is critical in determining their potential applications in various fields, including medicinal chemistry (Krishnaiah et al., 1995).

Antiviral and Antimicrobial Activities

  • Compounds structurally related to the one have been synthesized and tested for their antiviral properties, such as against Herpes simplex virus type-1 (HSV-1). This research shows the potential of these compounds in developing new antiviral agents (Dawood et al., 2011).
  • Another study synthesized derivatives and tested them for antimicrobial activities. Research like this is significant for the development of new drugs and treatments for various bacterial and fungal infections (Shah et al., 2014).

Computational Studies and Drug Design

  • Computational methods are used to predict the behavior and interaction of such compounds with biological targets. These studies are vital for drug discovery and the design of molecules with specific biological activities (Singh et al., 2009).

Synthesis for Alzheimer’s Disease Treatment

  • Research into N-substituted derivatives of related compounds aims to develop new drug candidates for Alzheimer’s disease. This showcases the potential of these compounds in the treatment of neurodegenerative disorders (Rehman et al., 2018).

properties

IUPAC Name

5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl3N2O3S/c24-17-3-1-16(2-4-17)15-23(31-20-9-5-18(25)6-10-20)22-13-14-27-28(22)32(29,30)21-11-7-19(26)8-12-21/h1-15H/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHDUSDVEFHYNL-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C2=CC=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)\OC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole
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5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole
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5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole
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5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole
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5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole

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